molecular formula C21H26ClN5O B2519682 3-(4-chlorophenyl)-2,5-dimethyl-N-(3-morpholinopropyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 850826-13-0

3-(4-chlorophenyl)-2,5-dimethyl-N-(3-morpholinopropyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2519682
CAS No.: 850826-13-0
M. Wt: 399.92
InChI Key: MXCQDGHREQYGOL-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-2,5-dimethyl-N-(3-morpholinopropyl)pyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C21H26ClN5O and its molecular weight is 399.92. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Amines in Cancer Research

  • Nutritional Aspects and Breast Cancer : Epidemiologic and experimental evidence suggests dietary factors, including food-derived heterocyclic amines (HAs), may influence mammary gland cancer incidence. HAs formed in cooked meats have been implicated as etiologic agents in human breast cancer through the formation of DNA adducts in the mammary gland after metabolic activation, warranting further experimental studies on their interaction with dietary factors concerning mammary carcinogenesis (Snyderwine, 1994).

Pyrazolo[1,5-a]pyrimidine Scaffold in Drug Discovery

  • Medicinal and Pharmaceutical Applications : Pyranopyrimidine core, including 5H-pyrano[2,3-d]pyrimidine scaffolds, are key precursors for the medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. The use of hybrid catalysts in synthesizing these scaffolds showcases their wide range of applicability and the ongoing interest in their development for lead molecules (Parmar, Vala, & Patel, 2023).

  • Synthetic and Medicinal Aspects : Pyrazolo[1,5-a]pyrimidine scaffold is recognized as a privileged heterocycle in drug discovery, displaying a broad range of medicinal properties. The structure-activity relationship (SAR) studies and significant biological properties of pyrazolo[1,5-a]pyrimidine derivatives are extensively reviewed, highlighting their potential in developing drug candidates for various diseases (Cherukupalli et al., 2017).

Functional Chemical Groups in CNS Acting Drugs

  • CNS Disorders and Potential Lead Molecules : Research into functional chemical groups, including heterocycles with nitrogen, suggests their potential as lead molecules for synthesizing compounds with CNS activity. This includes exploring the effects of pyrimidine derivatives and other heterocyclic compounds as promising structures for developing novel CNS acting drugs (Saganuwan, 2017).

Safety and Hazards

The safety and hazards associated with this compound are not known, as it is a novel or less-studied substance. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Given the interest in pyrazolo[1,5-a]pyrimidines for their potential biological activities, this compound could be a subject of future research. Studies could include further exploration of its synthesis, investigation of its physical and chemical properties, and evaluation of its biological activity .

Biochemical Analysis

Biochemical Properties

The compound 3-(4-chlorophenyl)-2,5-dimethyl-N-(3-morpholinopropyl)pyrazolo[1,5-a]pyrimidin-7-amine has been found to interact with several enzymes and proteins. It has been identified as a potential inhibitor of CDK2, a cyclin-dependent kinase essential for cell proliferation . The compound’s interaction with CDK2 involves essential hydrogen bonding with Leu83, a key residue in the active site of the enzyme .

Cellular Effects

In cellular studies, this compound has shown significant cytotoxic activities against various cell lines. It has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . The compound’s effects on these cells include alterations in cell cycle progression and induction of apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interaction with CDK2. By inhibiting CDK2, the compound can disrupt the normal cell cycle, leading to cell cycle arrest and apoptosis . Molecular docking simulations have confirmed the compound’s fit into the CDK2 active site .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not well-defined. As a purine analogue, it may interact with enzymes or cofactors involved in purine metabolism .

Properties

IUPAC Name

3-(4-chlorophenyl)-2,5-dimethyl-N-(3-morpholin-4-ylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN5O/c1-15-14-19(23-8-3-9-26-10-12-28-13-11-26)27-21(24-15)20(16(2)25-27)17-4-6-18(22)7-5-17/h4-7,14,23H,3,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXCQDGHREQYGOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NCCCN3CCOCC3)C)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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